Cas no 2228325-19-5 (methyl 3-(2-hydroxypropyl)-4-methoxybenzoate)
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-(2-hydroxypropyl)-4-methoxybenzoate
- 2228325-19-5
- EN300-1764695
-
- Inchi: 1S/C12H16O4/c1-8(13)6-10-7-9(12(14)16-3)4-5-11(10)15-2/h4-5,7-8,13H,6H2,1-3H3
- InChI Key: MSBSWTXZQFYSSB-UHFFFAOYSA-N
- SMILES: OC(C)CC1C=C(C(=O)OC)C=CC=1OC
Computed Properties
- Exact Mass: 224.10485899g/mol
- Monoisotopic Mass: 224.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 55.8Ų
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1764695-0.05g |
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate |
2228325-19-5 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1764695-0.1g |
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate |
2228325-19-5 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1764695-0.25g |
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate |
2228325-19-5 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1764695-0.5g |
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate |
2228325-19-5 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1764695-1.0g |
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate |
2228325-19-5 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1764695-2.5g |
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate |
2228325-19-5 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1764695-5.0g |
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate |
2228325-19-5 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1764695-10.0g |
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate |
2228325-19-5 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1764695-1g |
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate |
2228325-19-5 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1764695-5g |
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate |
2228325-19-5 | 5g |
$3396.0 | 2023-09-20 |
methyl 3-(2-hydroxypropyl)-4-methoxybenzoate Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on methyl 3-(2-hydroxypropyl)-4-methoxybenzoate
Methyl 3-(2-hydroxypropyl)-4-methoxybenzoate (CAS No. 2228325-19-5): A Comprehensive Overview
Methyl 3-(2-hydroxypropyl)-4-methoxybenzoate, identified by its CAS number 2228325-19-5, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a benzoate core with hydroxyl and methoxy substituents, has garnered attention due to its potential applications in various biochemical and therapeutic contexts. The structural attributes of methyl 3-(2-hydroxypropyl)-4-methoxybenzoate make it a versatile molecule for further exploration, particularly in the development of novel pharmaceutical agents and bioactive materials.
The benzoate moiety is a well-known pharmacophore in medicinal chemistry, contributing to the bioactivity of numerous drugs. The presence of both hydroxyl and methoxy groups in the structure of methyl 3-(2-hydroxypropyl)-4-methoxybenzoate enhances its solubility and interaction with biological targets, making it a promising candidate for drug design. Recent studies have highlighted the role of benzoate derivatives in modulating various biological pathways, including inflammation, pain perception, and neuroprotection.
In the realm of pharmaceutical research, the compound methyl 3-(2-hydroxypropyl)-4-methoxybenzoate has been investigated for its potential anti-inflammatory properties. The hydroxyl group, in particular, is known to contribute to the compound's ability to interact with enzymes and receptors involved in inflammatory responses. Preliminary studies suggest that this compound may exhibit inhibitory effects on key inflammatory mediators such as COX-2 and LOX enzymes, which are pivotal in the pathogenesis of chronic inflammatory diseases.
Furthermore, the methoxy group in the structure of methyl 3-(2-hydroxypropyl)-4-methoxybenzoate plays a crucial role in determining its pharmacokinetic profile. This substitution enhances the metabolic stability of the compound, allowing for prolonged half-life and improved bioavailability. Such characteristics are highly desirable in drug development, as they ensure consistent therapeutic effects over extended periods.
The synthesis of methyl 3-(2-hydroxypropyl)-4-methoxybenzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as catalytic hydrogenation and selective esterification have been utilized to introduce the hydroxyl and methoxy groups at specific positions on the benzoate core.
Recent advancements in computational chemistry have also facilitated the study of methyl 3-(2-hydroxypropyl)-4-methoxybenzoate. Molecular modeling techniques have been used to predict binding interactions between this compound and biological targets, providing valuable insights into its mechanism of action. These computational studies have complemented experimental investigations, offering a holistic understanding of the compound's pharmacological properties.
In vitro studies have demonstrated the potential of methyl 3-(2-hydroxypropyl)-4-methoxybenzoate as an antioxidant agent. The hydroxyl group is particularly effective in neutralizing reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. This antioxidant activity has significant implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role in disease progression.
The compound's structural versatility also makes it a valuable scaffold for designing novel derivatives with enhanced bioactivity. By modifying functional groups or introducing additional substituents, researchers can fine-tune the pharmacological properties of methyl 3-(2-hydroxypropyl)-4-methoxybenzoate. Such modifications have led to the discovery of new analogs with improved efficacy and reduced side effects.
Emerging research has also explored the application of methyl 3-(2-hydroxypropyl)-4-methoxybenzoate in topical formulations for skin care products. Its ability to penetrate skin barriers and exert localized effects makes it an attractive candidate for anti-aging creams and sun protection lotions. The compound's antioxidant properties further enhance its suitability for these applications, as they help mitigate damage caused by UV radiation and environmental pollutants.
The future prospects for methyl 3-(2-hydroxypropyl)-4-methoxybenzoate are promising, with ongoing research aimed at uncovering new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development process, bringing this compound closer to clinical use. As our understanding of biological pathways continues to evolve, so too will our appreciation for compounds like methyl 3-(2-hydroxypropyl)-4-methoxybenzoate, which hold immense potential for improving human health.
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